molecular formula C10H12N2O4 B13857999 Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate CAS No. 35821-29-5

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate

Cat. No.: B13857999
CAS No.: 35821-29-5
M. Wt: 224.21 g/mol
InChI Key: GBKMKXPHHSCXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate typically involves the coupling of 3-amino-2-hydroxybenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.

    Reduction: Formation of 3-amino-2-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]butanoate: Similar structure but with a butanoate group instead of an acetate group.

Uniqueness

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl and butyl counterparts, potentially affecting its solubility and bioavailability.

Biological Activity

Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of approximately 224.213 g/mol. The compound features an amino group, a hydroxy group, and a methyl ester functional group, which contribute to its biological activity.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Initial findings suggest potential anticancer effects, particularly through the inhibition of key signaling pathways involved in tumor growth.
  • Antioxidant Activity : The hydroxy group may confer antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits tumor growth via key signaling pathways.
AntioxidantProtects against oxidative stress due to the presence of a hydroxy group.
Anti-inflammatoryModulates inflammatory responses in various biological systems.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of PI3K/AKT/mTOR Pathway : This pathway plays a crucial role in cell survival and proliferation. Compounds targeting this pathway have shown promise in cancer therapy .
  • Regulation of Apoptosis : The compound may influence apoptotic pathways, leading to increased cancer cell death .
  • Antioxidative Mechanisms : The presence of hydroxyl groups can facilitate the scavenging of free radicals, thus reducing cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • A study highlighted the anticancer activity of similar compounds targeting the PI3K/AKT/mTOR pathway, demonstrating significant growth inhibition in various cancer cell lines .

Table 2: Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoateC₁₁H₁₃N₃O₂Neuroprotective effects
Glycine, N-(2-hydroxybenzoyl)-, methyl esterC₉H₉N₃O₃Potential antioxidant properties
4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thienyl acetateC₁₂H₉N₃O₃SExplored for anti-cancer properties

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its multifaceted biological activities. Continued investigation into its mechanisms of action and therapeutic potential is warranted, particularly in the context of cancer treatment and oxidative stress modulation.

Future studies should focus on:

  • Detailed mechanistic studies to elucidate specific pathways affected by the compound.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of structure-activity relationships to optimize its pharmacological properties.

Properties

CAS No.

35821-29-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate

InChI

InChI=1S/C10H12N2O4/c1-16-8(13)5-12-10(15)6-3-2-4-7(11)9(6)14/h2-4,14H,5,11H2,1H3,(H,12,15)

InChI Key

GBKMKXPHHSCXQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C(=CC=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.